![molecular formula C31H24ClNO6 B14954802 (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B14954802.png)
(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate
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Overview
Description
(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate is a synthetic organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as the chromen ring, chlorophenyl group, and phenylmethoxycarbonylamino moiety suggests that this compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate can be achieved through a multi-step organic synthesis process. A possible synthetic route may involve the following steps:
Formation of the chromen ring: This can be achieved through the cyclization of a suitable precursor such as 2-hydroxyacetophenone with an aldehyde under acidic or basic conditions.
Introduction of the methyl group: Methylation of the chromen ring can be carried out using methyl iodide and a strong base like sodium hydride.
Formation of the propanoate moiety: The propanoate side chain can be introduced through esterification of the corresponding carboxylic acid with an alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction using a suitable chlorophenyl halide.
Formation of the phenylmethoxycarbonylamino group: This can be introduced through the reaction of the corresponding amine with phenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains two ester groups (propanoate and phenylmethoxycarbonyl) that undergo hydrolysis under acidic or basic conditions.
Mechanism :
-
Propanoate ester : Hydrolyzes to a carboxylic acid via nucleophilic attack by water or hydroxide .
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Carbamate : Acidic hydrolysis releases the phenylmethyl group, forming an amine derivative .
Nucleophilic Substitution
The phenylmethoxycarbonylamino group may undergo nucleophilic substitution , releasing the phenylmethyl group. This reaction is analogous to carbamate cleavage in amino acid derivatives .
Example :
-
Reaction with amines or alcohols under basic conditions could replace the phenylmethyl group, forming new amides or ureas.
Amidation and Related Reactions
The carbamate group can participate in amidation reactions , reacting with nucleophiles (e.g., amines) to form substituted amides. Similarly, the propanoate ester may undergo transesterification under catalytic conditions .
Oxidation/Reduction
The ketone group at position 6 of the benzo[c]chromen core may undergo reduction to form an alcohol. While oxidation is less likely due to the aromatic stability, selective reduction could yield hydroxybenzo[c]chromen derivatives.
Ring-Opening/Closing Reactions
The chromen ring may participate in Diels-Alder-like reactions under high-energy conditions, though this is speculative without direct evidence. Analogous chromen derivatives are known to engage in cycloadditions.
Comparative Analysis of Reaction Conditions
Research Findings
-
Stability : The benzo[c]chromen core is stable under most conditions but may degrade under harsh acidic/basic conditions.
-
Biological Implications : The phenylmethoxycarbonylamino group may enhance bioavailability, as seen in related carbamate derivatives .
-
Synthetic Challenges : Multicomponent reactions for chromen derivatives require precise control of solvents and catalysts to optimize yields.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate would depend on its specific biological target. Potential mechanisms may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: The compound may interact with cellular receptors to modulate signaling pathways.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoate
- (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoate
- (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Uniqueness
The uniqueness of (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets.
Biological Activity
The compound (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate is a synthetic derivative of benzochromene, a class known for various biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzochromene core substituted with a chlorophenyl group and a phenylmethoxycarbonylamino propanoate moiety. This unique arrangement is responsible for its distinct biological properties.
Property | Value |
---|---|
Molecular Formula | C23H20ClNO4 |
Molecular Weight | 405.87 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, particularly those in the MAPK/ERK signaling pathway.
- Receptor Modulation : It interacts with receptors that regulate apoptosis and cell survival, potentially leading to increased cancer cell death.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of tumor growth factors.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has been tested against several bacterial strains, showing promising results in inhibiting growth. This aspect warrants further investigation to explore its potential as an antimicrobial agent.
Case Studies
- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant decrease in cell viability (p < 0.05). The study highlighted the compound's ability to induce apoptosis through caspase activation.
- Anti-inflammatory Model : In a murine model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-yield synthesis of this compound, and how can purity be validated?
- Methodology : Begin with a retrosynthetic analysis focusing on key fragments: the benzo[c]chromen core, 4-chlorophenyl group, and the phenylmethoxycarbonylamino-propanoate side chain. Use palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic linkages) and optimize solvent systems (e.g., DMF or toluene) to enhance regioselectivity . Purification via column chromatography followed by HPLC or NMR (e.g., 1H/13C) validates purity and confirms absence of regioisomers .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize critical functional groups in this compound?
- Methodology :
- NMR : Identify the 4-chlorophenyl group via aromatic proton signals (δ 7.2–7.8 ppm) and coupling patterns. The methyl group on the chromen ring appears as a singlet (~δ 2.1 ppm). The phenylmethoxycarbonylamino group shows distinct carbamate carbonyl signals at ~δ 155–160 ppm in 13C NMR .
- IR : Confirm the ester carbonyl (C=O) at ~1720 cm−1 and carbamate N-H stretch at ~3300 cm−1.
- MS : Use high-resolution ESI-MS to validate molecular ion peaks and fragmentation patterns matching the proposed structure .
Q. What crystallographic software and protocols are suitable for resolving its 3D structure?
- Methodology : Employ single-crystal X-ray diffraction with SHELX programs (SHELXD for structure solution, SHELXL for refinement) . Address anisotropic displacement using ORTEP for visualization . For twinned crystals, use TWIN/BASF commands in SHELXL and validate results with R-factor convergence (<5%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodology : Synthesize analogs with variations in the chromen methyl group, chlorophenyl position, or carbamate protecting group. Test activity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays. Apply multivariate statistical analysis (e.g., PCA) to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with bioactivity trends .
Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?
- Methodology :
- Experimental : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanisms .
- Computational : Perform molecular docking (AutoDock Vina) or MD simulations (GROMACS) to assess target-ligand interactions. Validate predictions with mutagenesis studies on key binding residues .
Q. How can metabolic stability and degradation pathways be investigated for this compound?
- Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify oxidation sites (e.g., chromen ring) or carbamate hydrolysis products. Compare with in silico predictions (e.g., MetaSite) to prioritize labile motifs .
Q. What strategies mitigate challenges in resolving anisotropic displacement or twinning during crystallographic analysis?
- Methodology : For severe anisotropy, apply TLS (Translation-Libration-Screw) refinement in SHELXL to model atomic displacement parameters. For twinning, collect data at multiple wavelengths (if synchrotron-based) and use HKL-3000 for integration. Validate with Rmerge < 5% and CC1/2 > 90% .
Q. Data Analysis and Validation
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- Methodology : Recalculate solubility using COSMO-RS or Abraham solvation models with adjusted parameters (e.g., dielectric constant). Experimentally validate via shake-flask method in buffered solutions (pH 1–12) and correlate with Hansen solubility parameters .
Q. What statistical methods are appropriate for analyzing dose-response data in multi-target studies?
Properties
Molecular Formula |
C31H24ClNO6 |
---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C31H24ClNO6/c1-19-15-23(17-27-28(19)24-9-5-6-10-25(24)29(34)39-27)38-30(35)26(16-20-11-13-22(32)14-12-20)33-31(36)37-18-21-7-3-2-4-8-21/h2-15,17,26H,16,18H2,1H3,(H,33,36) |
InChI Key |
MYOCWJQZVZUCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.